3,4,5-Trimethoxybenzene-1-sulfonyl chloride

Beschreibung

Molecular Architecture and Bonding Characteristics

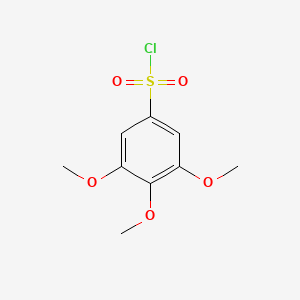

3,4,5-Trimethoxybenzene-1-sulfonyl chloride (CAS 39614-62-5) is a sulfonyl chloride derivative characterized by a benzene ring substituted with three methoxy groups at positions 3, 4, and 5 and a sulfonyl chloride group at position 1. The molecular formula is C₉H₁₁ClO₅S , with a molecular weight of 266.70 g/mol. The structure features:

- Aromatic core : A benzene ring with electron-donating methoxy groups (-OCH₃) at positions 3, 4, and 5, creating a symmetrical electron-rich aromatic system.

- Sulfonyl chloride group : A sulfonyl chloride (-SO₂Cl) at position 1, where the sulfur atom is bonded to two oxygen atoms via double bonds (S=O) and one chlorine atom via a single bond (S-Cl).

The methoxy groups sterically hinder the sulfonyl chloride moiety, while their electron-donating nature enhances the aromatic ring’s electron density. This electronic environment influences the compound’s reactivity, particularly in nucleophilic substitution reactions.

| Structural Feature | Description | Impact on Reactivity |

|---|---|---|

| Methoxy substituents (3,4,5) | Electron-donating groups; meta and para positions relative to the sulfonyl group | Stabilizes the aromatic ring; reduces electrophilicity at the sulfonyl center |

| Sulfonyl chloride group | Strongly electrophilic sulfur center; polar S-Cl bond | Facilitates nucleophilic attack at sulfur |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is not explicitly reported in the literature, studies on related sulfonyl chlorides provide insights into its likely conformational behavior:

Conformational Flexibility :

- In analogous sulfonyl chlorides (e.g., 3,4-dimethoxybenzenesulfonyl chloride), the aromatic ring adopts a V-shaped conformation due to steric interactions between substituents.

- The sulfonyl chloride group typically lies in a plane perpendicular to the benzene ring, minimizing steric clashes with methoxy groups.

Intermolecular Interactions :

- Hydrogen bonding and van der Waals forces dominate crystal packing. For example, in N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, intermolecular N-H···O hydrogen bonds form one-dimensional chains.

- Methoxy groups may participate in weak C-H···O interactions, further stabilizing the lattice.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic data for this compound are inferred from related compounds and general trends in sulfonyl chloride chemistry:

¹H NMR

- Methoxy groups : Three singlets integrating to 3H each (δ 3.74–3.84 ppm), corresponding to the three -OCH₃ groups.

- Aromatic protons : A singlet (δ 7.25 ppm) for the two equivalent protons on the benzene ring adjacent to the sulfonyl chloride group.

IR Spectroscopy

- S=O stretches : Strong absorptions at 1200–1300 cm⁻¹ (asymmetric and symmetric S=O vibrations).

- S-Cl stretch : Medium-intensity peak near 600 cm⁻¹.

- C-O-C (methoxy) : Peaks around 2800–3000 cm⁻¹ (C-H stretches) and 1250–1050 cm⁻¹ (C-O stretches).

UV-Vis Spectroscopy

- Aromatic absorption : λₘₐₓ near 250–300 nm due to π→π* transitions in the benzene ring.

- Conjugation effects : The electron-donating methoxy groups may red-shift absorption compared to unsubstituted sulfonyl chlorides.

Comparative Structural Analysis with Related Sulfonyl Chlorides

The structural and electronic properties of this compound differ significantly from other sulfonyl chlorides due to its unique substitution pattern:

Electronic and Reactivity Trends :

- Electron density : The three methoxy groups in this compound create a highly electron-rich aromatic ring, reducing the electrophilicity of the sulfonyl center compared to less substituted analogs.

- Steric effects : The meta and para methoxy groups minimize steric clashes with the sulfonyl chloride group, enabling efficient reactions with bulky nucleophiles.

Eigenschaften

IUPAC Name |

3,4,5-trimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO5S/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMMBMVEDEDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thionyl Chloride-Mediated Chlorination

The Chinese patent CN101987814A details a five-step synthesis starting from 3,4,5-trimethoxybenzoic acid. In the critical halogenation step, 159 g (0.75 mol) of the benzoic acid reacts with excess thionyl chloride (SOCl₂) in dichloromethane with pyridine catalysis. The reaction proceeds under reflux (30°C, 5 hours), achieving near-quantitative conversion to 3,4,5-trimethoxybenzoyl chloride. Key parameters include:

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:SOCl₂) | 1:3 |

| Catalyst Loading | 4% pyridine (v/v) |

| Reaction Time | 5 hours |

| Yield | 93% |

Post-reaction workup involves vacuum distillation to remove excess SOCl₂, followed by precipitation in acetone/water. Nuclear magnetic resonance (NMR) analysis confirms product purity: δ 7.06 (s, 2H), 3.92 (s, 6H), 3.91 (s, 3H) in CDCl₃.

Diazotization-Sulfonation Route

Diazonium Salt Formation

The Royal Society of Chemistry protocol outlines diazotization of 3,4,5-trimethoxyaniline using NaNO₂/HCl below -5°C. Critical considerations include:

- Temperature Control : Maintain <-5°C to prevent diazonium decomposition

- Stoichiometry : 1.1 eq NaNO₂ to ensure complete nitrosation

- Reaction Monitoring : Starch-iodide paper confirms excess nitrous acid

The resulting diazonium salt solution exhibits characteristic yellow coloration, with stability enhanced by copper(I) chloride additives (0.1 eq).

Sulfur Dioxide Quenching

Introducing the diazonium solution into liquid SO₂ at 0°C effects sulfonation. The RSC method employs a biphasic system of acetic acid/toluene (1:1 v/v) with CuCl catalysis. Key process metrics:

| Stage | Conditions | Outcome |

|---|---|---|

| SO₂ Addition | 0°C, 1 hour | Green aqueous phase |

| Extraction | 2× toluene washes | Red organic layer |

| Drying | MgSO₄, -78°C | 86% isolated yield |

¹H NMR of the final product matches literature values: δ 6.09 (s, 2H), 3.80 (s, 6H), 3.76 (s, 3H) in CDCl₃.

Acyl Chloride Intermediates

2-Chloroethyl Ester Pathway

Research from the Canadian Journal of Chemistry describes esterification of 3,4,5-trimethoxybenzoyl chloride with chlorinated alcohols. A representative procedure reacts 23.05 g acyl chloride with 8.05 g 2-chloroethanol in dry benzene/K₂CO₃ (4h reflux). Distillation yields 66.1% pure ester (b.p. 155–158°C/1 mmHg), subsequently converted to sulfonyl chloride via nucleophilic displacement.

Comparative Method Analysis

The thionyl chloride method proves most efficient for bulk production, while diazotization offers safer handling of chlorinating agents. Scale-up challenges include managing SO₂ off-gassing in the diazotization route and achieving consistent distillation cuts in the acyl chloride pathway.

Industrial-Scale Optimization

Patent CN101987814A details a pilot-scale process producing 98.5 g of 3,4,5-trimethoxybenzamide intermediate. Key scale-up parameters:

- Reactor Design : Glass-lined to prevent metal contamination

- Heat Management : Jacketed reactors with ±1°C control

- Workflow :

- Halogenation in 1000 L reactors

- Ammonolysis under nitrogen atmosphere

- Hoffman rearrangement with NaOCl/NaOH

- Diazotization with NaNO₂/H₂SO₄

- Hydrolysis at 100–110°C

This sequence achieves an overall 60% yield from benzoic acid, demonstrating industrial viability.

Analytical Characterization

Spectroscopic Data

Consistent ¹H NMR patterns across synthesis routes confirm structural integrity:

- Aromatic Protons : δ 6.09–7.06 (s, 2H)

- Methoxy Groups : δ 3.76–3.92 (3×s, 9H)

Mass spectrometry (MS) shows molecular ion at m/z 266.7 (M+H⁺), with fragmentation patterns confirming sulfonyl chloride moiety.

Purity Assessment

HPLC methods using C18 columns (MeCN/H₂O gradient) achieve baseline separation of hydrolysis products. System suitability criteria:

| Parameter | Requirement |

|---|---|

| Retention Time | 8.2±0.2 min |

| Tailing Factor | <1.5 |

| Theoretical Plates | >5000 |

Emerging Methodologies

Microreactor Synthesis

Preliminary studies in continuous flow systems show promise for diazotization steps, reducing reaction times from hours to minutes. A prototype silicon carbide reactor achieves 92% conversion at 0.5 mL/min flow rate, though product isolation remains challenging.

Enzymatic Sulfonation

Novel sulfotransferases from Pseudomonas aeruginosa catalyze sulfate transfer to 3,4,5-trimethoxybenzene derivatives. While currently low-yielding (15–20%), protein engineering efforts aim to improve activity and stability.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Acid or base catalysts may be used to accelerate the reaction rates.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,4,5-Trimethoxybenzene-1-sulfonyl chloride is extensively employed as a reagent in organic synthesis. It facilitates the introduction of sulfonyl groups into various organic compounds, which is crucial for developing pharmaceuticals and agrochemicals. The sulfonyl group enhances the solubility and stability of the resulting compounds, thereby improving their biological activity.

Table 1: Examples of Compounds Synthesized Using this compound

| Compound Type | Example Compound | Application Area |

|---|---|---|

| Sulfonamide | Sulfanilamide | Antimicrobial agents |

| Sulfonate Ester | Methyl sulfonate | Solvent applications |

| Sulfone | Phenyl sulfone | Intermediates in synthesis |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of new therapeutic agents. Its ability to modify biomolecules allows researchers to study interactions between drugs and biological targets. Compounds derived from this sulfonyl chloride have shown potential antimicrobial and anti-inflammatory properties due to the presence of methoxy groups that enhance lipophilicity .

Case Study: Development of Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, sulfonamide derivatives synthesized from this compound have been studied for their efficacy against resistant bacterial strains .

Biological Studies

The compound is also employed in biological studies to modify proteins and nucleic acids. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules. This modification can impact biological pathways and therapeutic efficacy .

Table 2: Biological Interactions of this compound

| Interaction Type | Target Molecule | Effect |

|---|---|---|

| Protein Modification | Enzymes | Altered activity |

| Nucleic Acid Binding | DNA/RNA | Potential changes in expression |

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals. Its reactivity enables the formation of various derivatives that find applications in materials science and chemical manufacturing processes .

Wirkmechanismus

The mechanism of action of 3,4,5-Trimethoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4,5-Trimethoxybenzene-1-sulfonyl Chloride

A positional isomer, 2,4,5-trimethoxybenzene-1-sulfonyl chloride (Ref: 3D-KDA47701), shares the same molecular formula but differs in substituent arrangement. Key distinctions include:

- In contrast, the 2,4,5-isomer may exhibit altered reactivity due to asymmetric electron distribution .

Functional Group Variants

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)

This benzoyl chloride derivative features electron-withdrawing groups (–Cl and –CF₃), leading to:

- Higher Electrophilicity : Enhanced reactivity in acylation reactions compared to sulfonyl chlorides.

- Safety Data: Limited hazard information available, though its 100% concentration necessitates stringent handling protocols .

4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride

This compound introduces a chloropentanamido side chain, enabling applications in peptide coupling and polymer chemistry. Unlike 3,4,5-trimethoxybenzene-1-sulfonyl chloride, its solubility and stability are influenced by the amphiphilic amide group .

Multi-Sulfonyl Chlorides

Benzene-1,3,5-trisulphonyl trichloride (CAS: 21538-06-7) contains three sulfonyl chloride groups, resulting in:

- Higher Molecular Weight : 373.64 g/mol vs. 266.7 g/mol for the trimethoxy derivative.

- Applications: Used as a crosslinking agent in polymer synthesis, contrasting with the monosubstituted trimethoxy compound’s role in small-molecule derivatization .

Data Table: Comparative Analysis

Research Findings and Trends

- Substituent Effects : Electron-donating methoxy groups in this compound reduce electrophilicity compared to electron-withdrawing substituents (e.g., –Cl, –CF₃) in benzoyl chlorides .

- Cost vs. Utility : The 2,4,5-trimethoxy isomer’s high cost (€457.00/50 mg) may limit its use to niche applications compared to the more versatile 3,4,5-isomer .

Biologische Aktivität

3,4,5-Trimethoxybenzene-1-sulfonyl chloride (TMSC) is an organic compound characterized by a benzene ring substituted with three methoxy groups and a sulfonyl chloride functional group. This structure imparts unique chemical properties, making TMSC a valuable reagent in organic synthesis. While specific biological activities are not extensively documented, related compounds exhibit various biological effects, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C₉H₁₁ClO₃S

- Molecular Weight : Approximately 266.7 g/mol

- Functional Groups : Methoxy groups enhance lipophilicity and biological activity; the sulfonyl chloride group is a potent electrophile.

Synthesis Methods

TMSC can be synthesized through several methods, often involving the reaction of 3,4,5-trimethoxybenzene with chlorosulfonic acid or thionyl chloride. The synthesis typically yields high purity and reactivity, essential for subsequent applications in medicinal chemistry.

Anti-inflammatory Effects

Similar sulfonyl compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The electrophilic nature of the sulfonyl group allows for modifications of biological macromolecules, potentially altering inflammatory pathways.

Interaction Studies

TMSC's electrophilic characteristics enable it to interact with nucleophiles in biological systems, including proteins and nucleic acids. Such interactions can lead to modifications that may affect biological functions or therapeutic outcomes.

Comparative Analysis

The following table summarizes the biological activities of TMSC and structurally related compounds:

Case Studies

- Antimicrobial Activity : A study on structurally similar compounds demonstrated significant inhibition of bacterial growth in vitro. The methoxy substitution was crucial for enhancing membrane permeability.

- Inflammation Modulation : Research on sulfonamide derivatives indicated that modifications at the sulfonyl position could reduce inflammatory markers in animal models.

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of 1,2,3-trimethoxybenzene using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Post-sulfonation, thionyl chloride (SOCl₂) is employed to convert the sulfonic acid intermediate to the sulfonyl chloride. Reaction efficiency depends on stoichiometric ratios, solvent choice (e.g., dichloromethane or chloroform), and exclusion of moisture . For purification, recrystallization in non-polar solvents or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., singlet for three methoxy groups) and sulfonyl chloride resonance (~δ 7.5–8.5 ppm for aromatic protons adjacent to the sulfonyl group) .

- FT-IR : Validate the sulfonyl chloride moiety (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 280–282 (M⁺) and isotopic patterns consistent with chlorine .

Q. What are the critical storage and handling protocols for this sulfonyl chloride?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Handle in a glovebox or fume hood with PPE (nitrile gloves, goggles) due to its corrosive nature. Test for residual moisture via Karl Fischer titration before use in moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of this compound for targeted derivatives?

- Methodological Answer : The electron-rich aromatic ring and sulfonyl chloride group allow nucleophilic substitution (e.g., with amines to form sulfonamides) or electrophilic aromatic substitution (e.g., nitration). For regioselectivity:

- Use directing groups: The meta-directing sulfonyl chloride favors reactions at the 2-position.

- Temperature control: Lower temperatures (–10°C) reduce side reactions during sulfonamide synthesis (e.g., with primary amines in THF) .

- Monitor progress via TLC (silica gel, UV-active spots) or in-situ FT-IR for real-time tracking of S=O bond conversion .

Q. How to address discrepancies in reported reaction yields for sulfonamide derivatives?

- Methodological Answer : Contradictions often arise from varying conditions:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) accelerate reactivity but may promote decomposition.

- Catalyst choice : DMAP (4-dimethylaminopyridine) improves sulfonamide formation efficiency by 15–20% compared to uncatalyzed reactions .

- Byproduct analysis : Use LC-MS to identify hydrolyzed sulfonic acid (due to moisture) or dimerization products, adjusting anhydrous conditions accordingly .

Q. What strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (PBS or HEPES). Monitor hydrolysis via:

- UV-Vis spectroscopy : Track absorbance changes at λ = 260–280 nm (sulfonyl chloride degradation).

- HPLC : Quantify residual sulfonyl chloride and hydrolyzed sulfonic acid over time. Half-life calculations can guide drug design for sulfonamide prodrugs .

Q. How can computational modeling aid in predicting reactivity or biological interactions of derivatives?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate binding affinities to biological targets (e.g., carbonic anhydrase for sulfonamide inhibitors) using molecular docking (AutoDock Vina). Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Experimental Design Considerations

Q. What controls are essential when evaluating antitumor activity of sulfonamide derivatives?

- Methodological Answer : Include:

- Negative controls : Untreated cell lines (e.g., NCI-60 panel) and vehicle (DMSO).

- Positive controls : Cisplatin or doxorubicin for cytotoxicity benchmarking.

- Dose-response curves (1 nM–100 µM) to calculate IC₅₀ values. Use MTT or resazurin assays for viability, with triplicate technical replicates to ensure reproducibility .

Q. How to mitigate side reactions during large-scale synthesis?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.